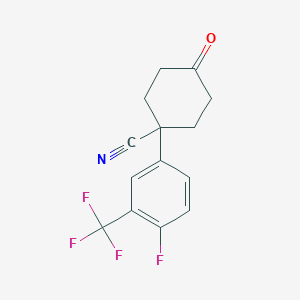
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a phenyl ring, along with a cyclohexanecarbonitrile moiety
準備方法
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Friedel-Crafts Acylation:
Nitrile Formation: Conversion of the acyl group to a nitrile group through a reaction with a suitable reagent like hydroxylamine.
Cyclohexanone Derivative Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
化学反応の分析
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用機序
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
1-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-oxocyclohexanecarbonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: This compound also contains a trifluoromethyl group attached to a phenyl ring but differs in its functional groups and reactivity.
4-(Trifluoromethyl)phenol: Another similar compound with a trifluoromethyl group, but with a hydroxyl group instead of a nitrile and cyclohexanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
分子式 |
C14H11F4NO |
|---|---|
分子量 |
285.24 g/mol |
IUPAC名 |
1-[4-fluoro-3-(trifluoromethyl)phenyl]-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C14H11F4NO/c15-12-2-1-9(7-11(12)14(16,17)18)13(8-19)5-3-10(20)4-6-13/h1-2,7H,3-6H2 |
InChIキー |
NGFOAYIKKUONDF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1=O)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)
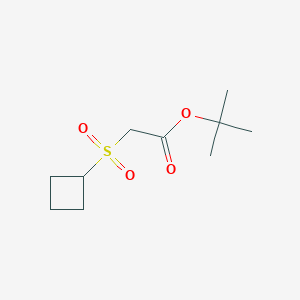

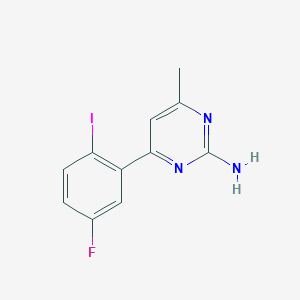
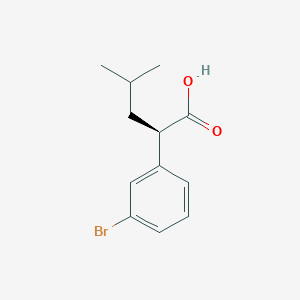

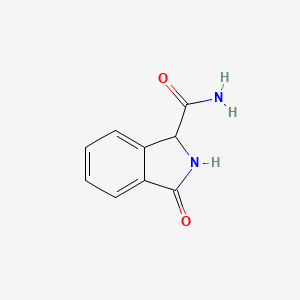
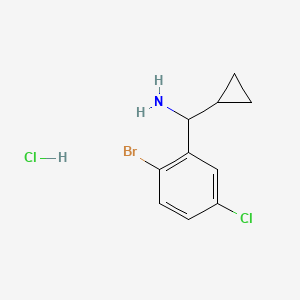
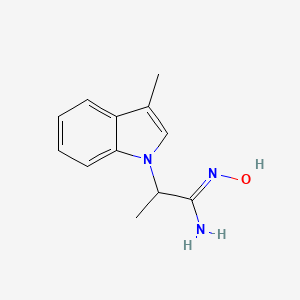
![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)
![3,5-dihydroimidazo[1,2-a]pyrimidin-2(1H)-one](/img/structure/B13102631.png)
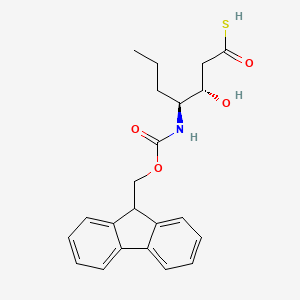
![1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13102641.png)
![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
